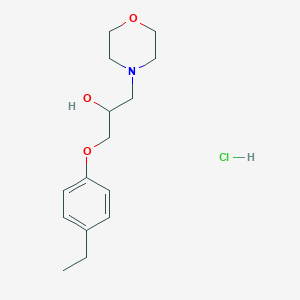1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
CAS No.: 5217-36-7
Cat. No.: VC10292927
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5217-36-7 |
|---|---|
| Molecular Formula | C15H24ClNO3 |
| Molecular Weight | 301.81 g/mol |
| IUPAC Name | 1-(4-ethylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO3.ClH/c1-2-13-3-5-15(6-4-13)19-12-14(17)11-16-7-9-18-10-8-16;/h3-6,14,17H,2,7-12H2,1H3;1H |
| Standard InChI Key | CZGXTQHJFFKKPD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The base compound, 1-(4-ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol, features a propan-2-ol core substituted at positions 1 and 3. The 4-ethylphenoxy group (-O-C₆H₄-C₂H₅) occupies position 1, while the morpholin-4-yl group (a six-membered ring containing one oxygen and one nitrogen atom) is attached to position 3. Protonation of the morpholine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄ClNO₃ |
| Molecular Weight | 301.8 g/mol (calculated) |
| IUPAC Name | 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride |
| SMILES | Cl.OC(COC1=CC=C(C=C1)CC)CN2CCOCC2 |
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | 4-Ethylphenol + Epichlorohydrin → Epoxide | NaOH, H₂O, 60°C |
| 2 | Epoxide + Morpholine → Propan-2-ol Derivative | EtOH, reflux, 12 hours |
| 3 | Salt Formation with HCl | HCl gas, diethyl ether, 0°C |
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water, methanol, and ethanol. The morpholine nitrogen (pKa ~8.5) ensures protonation under physiological conditions, enhancing bioavailability. Thermal stability is inferred from similar morpholine derivatives, with decomposition temperatures exceeding 200°C .
Table 3: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Melting Point | ~180–185°C (estimated) |
| Solubility in Water | >50 mg/mL (25°C) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
Pharmacological Profile
Biological Activity
Morpholine derivatives are frequently explored for their kinase inhibitory and receptor-modulating properties. While specific data for this compound are unavailable, structural analogs demonstrate activity in central nervous system (CNS) targets and inflammatory pathways . For instance, the morpholine sulfonyl group in related thiazolamides exhibits protease inhibition, suggesting potential antiviral or anticancer applications .
Applications and Uses
Pharmaceutical Intermediate
The compound’s bifunctional structure makes it a valuable intermediate in synthesizing small-molecule drugs. Its ether and amine linkages are amenable to further functionalization, enabling the development of analogs with optimized pharmacokinetic profiles .
Material Science
Morpholine derivatives contribute to polymer stabilization and corrosion inhibition. The hydrochloride salt’s ionic nature may enhance compatibility in conductive materials or coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume